3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester
Overview
Description
3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester typically involves multiple steps, starting with the formation of the triazolodiazepine core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility. Quality control measures, including chromatographic and spectroscopic methods, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Various electrophilic and nucleophilic addition reactions can be performed depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester is studied for its interactions with biological targets. It can serve as a ligand for receptors and enzymes, providing insights into their function and potential therapeutic applications.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of novel pharmaceuticals targeting various diseases, including neurological disorders and inflammatory conditions.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of high-performance polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound may bind to receptors, enzymes, or other proteins, influencing their activity and signaling processes.
Comparison with Similar Compounds
Triazolodiazepines: Other triazolodiazepines with similar structures and biological activities.
Diazepines: Compounds containing the diazepine ring system.
Aminomethyl derivatives: Other molecules with the aminomethyl group.
Uniqueness: 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester stands out due to its specific structural features and the presence of both triazole and diazepine rings. This combination provides unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-4-6-17-9(7-13)14-15-10(17)8-16/h4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRWBMLFGUVARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=NN=C2CN)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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